2-Ethoxy-3,5-difluorobenzoyl chloride

Vue d'ensemble

Description

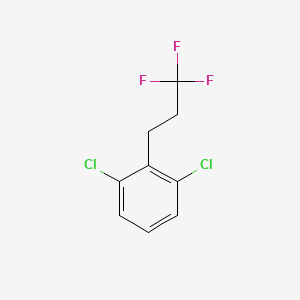

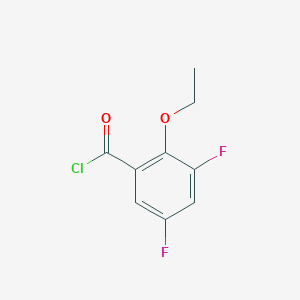

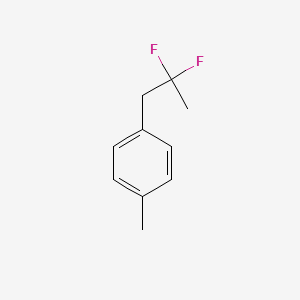

2-Ethoxy-3,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 and is a liquid at ambient temperature .

Molecular Structure Analysis

The InChI code for 2-Ethoxy-3,5-difluorobenzoyl chloride is 1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

2-Ethoxy-3,5-difluorobenzoyl chloride is a liquid at ambient temperature .Applications De Recherche Scientifique

Electron Acceptor in Photovoltaic Devices : 3,5-Dinitrobenzoyl chloride, related to 2-ethoxy-3,5-difluorobenzoyl chloride, has been covalently linked to graphene oxide nanosheets, forming a material (GO-ethylene-dinitro-benzoyl) that improves the performance of bulk heterojunction photovoltaic devices (Stylianakis et al., 2012).

Building Blocks in Organic Synthesis : 2-Ethoxy-1,3,4-oxadiazoles, which can be synthesized using similar chemicals, serve as building blocks for creating 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, useful in organic synthesis (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Polymer Synthesis : Related compounds like 3,5-dinitrobenzoyl chloride are used in the synthesis of homopolymers, which are then characterized by techniques such as gel permeation chromatography and proton nuclear magnetic resonance spectroscopy (Orphanou, Simmons, & Patrickios, 2000).

Catalyst in Organic Reactions : Benzoyl chlorides, similar in structure to 2-ethoxy-3,5-difluorobenzoyl chloride, are used in stepwise and concerted substitution reactions in organic chemistry (Amyes & Richard, 1990).

Synthesis of Metal N-Heterocyclic Carbene Complexes : Compounds related to 2-ethoxy-3,5-difluorobenzoyl chloride are used in synthesizing water-soluble coinage metal N-heterocyclic carbene complexes, which have potential applications in medicinal chemistry (Pellei et al., 2012).

Ligands in Metal Clusters : These types of compounds are employed in the synthesis of metal clusters, particularly in creating complexes with unique luminescent properties (Arnal et al., 2018).

Modification of Polymers : Similar compounds are used for the in situ end group modification of polymers, affecting properties like solubility and thermal transitions (Kricheldorf, Bolender, & Wollheim, 1999).

Safety and Hazards

2-Ethoxy-3,5-difluorobenzoyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, and P301+P330+P331 .

Mécanisme D'action

Mode of Action

2-Ethoxy-3,5-difluorobenzoyl chloride is likely to undergo Friedel-Crafts acylation . This reaction involves the substitution of an acyl group onto an aromatic system. The compound can act as an acylating agent, introducing a carbonyl group onto the aromatic ring of the target molecule .

Biochemical Pathways

The compound’s potential to participate in friedel-crafts acylation suggests it could influence a variety of biochemical pathways, particularly those involving aromatic compounds .

Pharmacokinetics

The compound’s molecular weight (2206 g/mol ) and its physical form (liquid ) may influence its bioavailability.

Action Environment

Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the compound is stored at ambient temperature , suggesting that it is stable under these conditions.

Propriétés

IUPAC Name |

2-ethoxy-3,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDPTKLPPLYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1390643.png)

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)

![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)